mono-Heptafluorobutyl fumarate, 97%
Overview
Description
Mono-heptafluorobutyl fumarate is a chemical compound with the CAS Number: 952584-86-0 and a molecular weight of 298.11 . Its IUPAC name is (2E)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)-4-oxo-2-butenoic acid .
Molecular Structure Analysis
The molecular structure of mono-heptafluorobutyl fumarate can be represented by the linear formula C8H5F7O4 . The InChI code for this compound is 1S/C8H5F7O4/c9-6(10,7(11,12)8(13,14)15)3-19-5(18)2-1-4(16)17/h1-2H,3H2,(H,16,17)/b2-1+ .Scientific Research Applications
Treatment of Oxidative Stress and Inflammation
Fumaric Acid Esters (FAE), which include mono-Heptafluorobutyl fumarate, have been repurposed to treat conditions of oxidative stress and inflammation . The medicinal benefit of FAE was realized many years ago, and they were derived from plants and mushrooms . They have robust anti-oxidative and anti-inflammatory effects .
Treatment of Psoriasis
The FAE containing formulation Fumaderm® was licensed in Germany for the treatment of psoriasis in 1994 . FAE were isolated from the plant extract of Fumaria officinalis, which has been traditionally used for the treatment of various skin diseases .
Treatment of Multiple Sclerosis
A clinical formulation of dimethyl fumarate known as BG12 (Tecfidera) was approved for use in the United States, New Zealand, Australia, European Union, Switzerland, and Canada for the treatment of multiple sclerosis .
Production and Separation in Biotechnology
Fumaric acid, which includes mono-Heptafluorobutyl fumarate, is a valuable compound used in foods, beverages, detergents, animal feed, pharmaceuticals, and miscellaneous industrial products . It is produced on a large scale by the petrochemical route but the current tendency is towards implementing “green production” and environmental friendly technologies like biotechnological production of fumaric acid using low-cost raw materials .
Use in Neurology, Immunology, Dermatology, and Bio-nanotechnology
Newer applications of fumaric acid, and in particular, its esters (methyl, ethyl, propyl fumarates), are implemented in the field of neurology, immunology, dermatology, and bio-nanotechnology (drug delivery and tissue engineering) .
Fermentation Process
Fumaric acid, including mono-Heptafluorobutyl fumarate, is produced through a fermentation process. Using Rhizopus strains, the best fermentations reported have achieved a fumaric acid titer of 126 g/L with a productivity of 1.38 g L −1 h −1 and a yield on glucose of 0.97 g/g .
Safety and Hazards
Mechanism of Action
Target of Action
Mono-Heptafluorobutyl fumarate is a derivative of fumarate, a key component in the citric acid cycle. The primary targets of fumarate and its derivatives are often enzymes involved in energy production and cellular metabolism .
Mode of Action
Fumarate and its derivatives are known to interact with their targets, often enzymes, to modulate their activity . This can result in changes in cellular metabolism and energy production .
Biochemical Pathways
Fumarate is a key intermediate in the citric acid cycle, a crucial biochemical pathway for energy production . It is converted to malate by the enzyme fumarase . Fumarate and its derivatives may affect this and other related pathways, influencing cellular metabolism and energy production .
Pharmacokinetics
Fumarate derivatives are generally known to be absorbed and distributed throughout the body, where they can interact with their targets . They are then metabolized and excreted .
Result of Action
Fumarate and its derivatives are known to modulate cellular metabolism and energy production, which can have various effects on cellular function .
Action Environment
The action, efficacy, and stability of Mono-Heptafluorobutyl fumarate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds .
properties
IUPAC Name |
(E)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F7O4/c9-6(10,7(11,12)8(13,14)15)3-19-5(18)2-1-4(16)17/h1-2H,3H2,(H,16,17)/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIGXXPLWNCDAG-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022578 | |
Record name | (E)-4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-heptafluorobutyl fumarate | |
CAS RN |
952584-86-0 | |
Record name | (E)-4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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